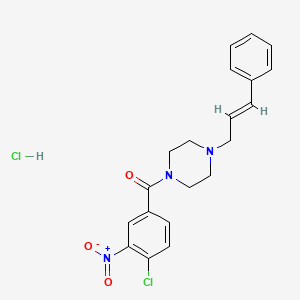
1-(4-chloro-3-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-3-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride, also known as CNB-001, is a novel compound that has been developed for its potential therapeutic applications in various neurological disorders. It is a small molecule that has shown promising results in preclinical studies for the treatment of Alzheimer's disease, traumatic brain injury, and stroke.
作用机制
The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride is not fully understood, but it is believed to work through multiple pathways. It has been shown to reduce oxidative stress and inflammation, which are known to play a role in the development of neurological disorders. It also modulates the activity of various neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to play a role in the development of neurological disorders. It also modulates the activity of various neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function and memory. Additionally, it has been shown to increase cerebral blood flow, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chloro-3-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride in lab experiments is its neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. Additionally, it has been shown to improve cognitive function and memory, which may be useful in studying the mechanisms underlying these processes. However, one of the limitations of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on 1-(4-chloro-3-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride. One area of focus could be the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further preclinical studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders. Clinical trials are also needed to test the safety and efficacy of this compound in humans. Finally, research could focus on identifying potential drug interactions with this compound and developing strategies to minimize any potential adverse effects.
合成方法
The synthesis of 1-(4-chloro-3-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride involves a multi-step process that includes the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with piperazine and then with cinnamaldehyde. The final product is obtained by treating the intermediate with hydrochloric acid.
科学研究应用
1-(4-chloro-3-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, it has shown neuroprotective effects in animal models of Alzheimer's disease, traumatic brain injury, and stroke. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3.ClH/c21-18-9-8-17(15-19(18)24(26)27)20(25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16;/h1-9,15H,10-14H2;1H/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGZNOWIUBZPT-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5365680.png)
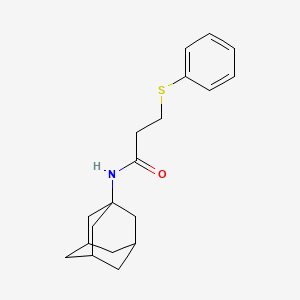
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)
![2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5365724.png)
![ethyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5365734.png)
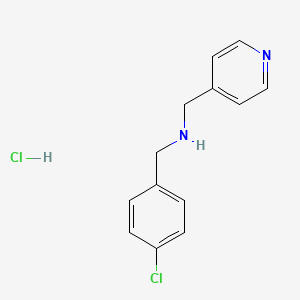
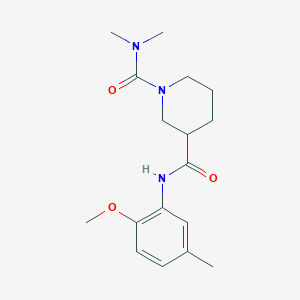
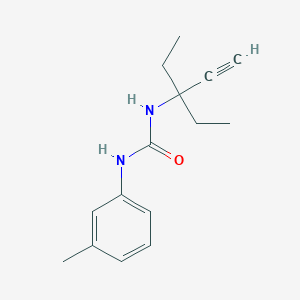
![N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5365772.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5365776.png)
![{2-[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B5365784.png)